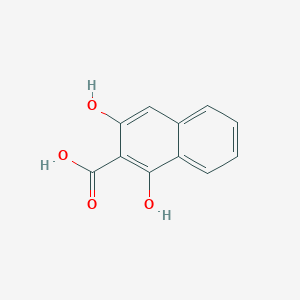

1,3-二羟基-2-萘甲酸

描述

1,3-Dihydroxy-2-naphthoic acid is a chemical compound with the molecular formula C11H8O4 . It has a molecular weight of 204.18 and is solid in its physical form .

Synthesis Analysis

The biocatalytic synthesis of dihydroxynaphthoic acids can be achieved by Cytochrome P450 CYP199A2 . This bacterial P450 monooxygenase from Rhodopseudomonas palustris exhibits oxidation activity towards three hydroxynaphthoic acids . Whole cells of the recombinant Escherichia coli strain expressing CYP199A2 efficiently catalyzed the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .

Molecular Structure Analysis

The molecular structure of 1,3-Dihydroxy-2-naphthoic acid is represented by the InChI code 1S/C11H8O4/c12-8-5-6-3-1-2-4-7 (6)10 (13)9 (8)11 (14)15/h1-5,12-13H, (H,14,15) .

Chemical Reactions Analysis

The chemical reactions involving 1,3-Dihydroxy-2-naphthoic acid are not well-documented. However, it’s known that the compound can undergo oxidation reactions .

Physical And Chemical Properties Analysis

1,3-Dihydroxy-2-naphthoic acid is a solid compound . It has a molecular weight of 204.18 .

科学研究应用

Azo Dye Precursor

This compound serves as a precursor to many anilides, such as Naphthol AS, which react with diazonium salts to produce deeply colored azo compounds. These azo compounds are widely used in dyes .

Chemosensor Development

Researchers have synthesized novel hydrazones based on 1,3-Dihydroxy-2-naphthoic acid derivatives that selectively sense CN− ions. This is crucial for environmental monitoring and safety due to the hazardous impact of cyanide ions .

Biocatalysis

Cytochrome P450 enzymes have been utilized to synthesize dihydroxynaphthoic acids, including 1,3-Dihydroxy-2-naphthoic acid, which are valuable intermediates in various biochemical processes .

Fluorescence Analysis

A spectrofluorimetric method has been developed for determining this compound by forming a ternary complex with zirconium (IV) and beta-cyclodextrin, enhancing fluorescence intensity for analytical purposes .

Enhancing Bacterial Solvent Tolerance

1,3-Dihydroxy-2-naphthoic acid has been found to increase the organic solvent tolerance of E. coli, which is beneficial for the bioproduction of valuable chemicals .

Prenyltransferase Mining

In plant cell cultures, such as those of Rubia cordifolia, 1,3-Dihydroxy-2-naphthoic acid plays a role in the mining of target prenyltransferases involved in secondary metabolite biosynthesis .

Ligand Docking Studies

This compound has been used in docking studies to identify structural analogs and derivatives for various pharmacological applications .

Anti-inflammatory Properties

As a bacterial-derived metabolite, it binds the aryl hydrocarbon receptor (AhR) and exhibits anti-inflammatory activities, which is significant in medical research .

作用机制

The mechanism of action of 1,3-Dihydroxy-2-naphthoic acid is not well-documented. However, related compounds like 1,4-Dihydroxy-2-naphthoic acid have been reported to have anti-inflammatory effects .

安全和危害

The safety information for 1,3-Dihydroxy-2-naphthoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

属性

IUPAC Name |

1,3-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZZLTVYRPLBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456587 | |

| Record name | 1,3-dihydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydroxy-2-naphthoic acid | |

CAS RN |

3147-58-8 | |

| Record name | 1,3-dihydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1365597.png)

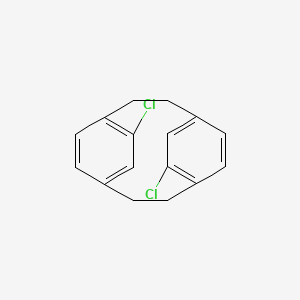

![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)

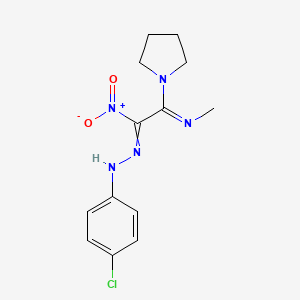

![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)

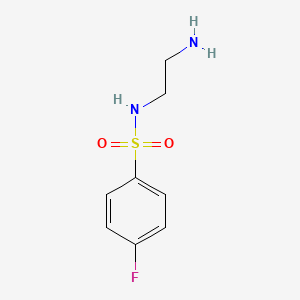

![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)

![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)